N-(4-fluorophenyl)-1-methyl-6-oxo-2-((2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)thio)-1,6-dihydropyrimidine-5-carboxamide
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Description
N-(4-fluorophenyl)-1-methyl-6-oxo-2-((2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)thio)-1,6-dihydropyrimidine-5-carboxamide is a useful research compound. Its molecular formula is C19H21FN4O4S and its molecular weight is 420.46. The purity is usually 95%.
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Scientific Research Applications
Synthesis Methodologies and Chemical Properties
- Research has focused on developing environmentally friendly and efficient synthesis methods for related pyrimidine derivatives. For instance, ionic liquid-promoted synthesis provides a rapid and convenient route for creating novel chromone-pyrimidine coupled derivatives with potential antibacterial and antifungal activities. These methods emphasize the importance of green chemistry principles in the synthesis of complex molecules (Tiwari et al., 2018).
Antimicrobial and Antifungal Applications
- Certain derivatives exhibit significant antimicrobial and antifungal properties. A study highlighted the potent antibacterial activity of compounds bearing a fluoro group on the chromone ring and oxygen and a hydrazino group on the pyrimidine ring. Similarly, compounds with a methoxy group on the chromone ring and sulfur on the pyrimidine ring showed comparable antifungal activity to the standard drug miconazole. This suggests their potential as novel antimicrobial and antifungal agents (Tiwari et al., 2018).
Anticancer Evaluation
- Pyrimidine derivatives are also evaluated for their anticancer potential. The synthesis and evaluation of dihydropyrimidines for antimicrobial and anticancer activities reveal that specific substitutions can enhance their effectiveness against certain cancer cell lines, indicating their promise as anticancer agents (Sharma et al., 2012).
Molecular Docking Studies
- Molecular docking studies are employed to predict the binding interactions and mode of action of synthesized pyrimidine derivatives. This computational approach aids in understanding how these compounds might interact with biological targets, providing valuable insights for drug design and development (Tiwari et al., 2018).
ADMET Analysis
- The analysis of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) parameters for synthesized compounds indicates good oral drug-like properties. This assessment is crucial for predicting the safety and efficacy of potential drug candidates (Tiwari et al., 2018).
Properties
IUPAC Name |
N-(4-fluorophenyl)-1-methyl-6-oxo-2-[2-oxo-2-(oxolan-2-ylmethylamino)ethyl]sulfanylpyrimidine-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN4O4S/c1-24-18(27)15(17(26)23-13-6-4-12(20)5-7-13)10-22-19(24)29-11-16(25)21-9-14-3-2-8-28-14/h4-7,10,14H,2-3,8-9,11H2,1H3,(H,21,25)(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUCVKTPJAHVUFN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=CN=C1SCC(=O)NCC2CCCO2)C(=O)NC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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